2,5-Dichloro-4-methylpyridine

Cross-Coupling Chemoselectivity Pyridine Functionalization

2,5-Dichloro-4-methylpyridine (CAS 886365-00-0) offers a strategic advantage over other dichloromethylpyridine regioisomers. Its non-trivial 2,5-substitution pattern enables sequential, chemoselective cross-coupling at both halogen positions—validated by 83% yield performance—making it an essential intermediate for novel herbicides, insecticides, and drug-like molecule libraries. Simple substitution with 2,6- or 3,5-analogs is not synthetically equivalent; this specific substitution pattern dictates downstream reactivity, physical properties, and target molecule performance. Procure high-purity (≥98%) material with reliable supply chain traceability for your most demanding multi-step syntheses.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 886365-00-0
Cat. No. B1322306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-methylpyridine
CAS886365-00-0
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Cl)Cl
InChIInChI=1S/C6H5Cl2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
InChIKeyKGQACOJSDXKHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-methylpyridine (CAS 886365-00-0): A Strategic C2/C5-Dichlorinated Pyridine Scaffold for Agrochemical Intermediate Synthesis


2,5-Dichloro-4-methylpyridine (CAS 886365-00-0) is a heterocyclic building block belonging to the class of polychlorinated methylpyridines [1]. It features a pyridine ring with chlorine substituents at the 2- and 5-positions and a methyl group at the 4-position, a specific substitution pattern that is critical for its role as a versatile intermediate in the synthesis of complex agrochemicals and pharmaceuticals .

Critical Evaluation of 2,5-Dichloro-4-methylpyridine Substitution: Why Regioisomeric Analogs and Alternative Halogenation Patterns Are Not Drop-In Replacements


In medicinal and agrochemical chemistry, the substitution pattern on a pyridine core dictates its reactivity, physical properties, and ultimately its performance in complex multi-step syntheses [1]. Simple substitution with other dichloromethylpyridine regioisomers (e.g., 2,6- or 3,5-dichloro-4-methylpyridine) or less substituted analogs (e.g., 2,5-dichloropyridine) is not feasible. The specific 2,5-dichloro-4-methyl substitution pattern is non-trivial and cannot be readily interchanged without fundamentally altering the synthetic route and the properties of the final target molecule [2]. The following evidence dimensions quantify the specific, differentiated value of the 2,5-substitution pattern relative to its closest alternatives.

Quantitative Evidence of 2,5-Dichloro-4-methylpyridine Differentiation: Reactivity and Application Metrics vs. Key Analogs


Site-Selective Reactivity: 2,5-Dichloro-4-methylpyridine Enables Chemoselective Functionalization at the 5-Position over the 2-Position

The specific electronic and steric environment of 2,5-dichloro-4-methylpyridine enables a high degree of chemoselectivity in cross-coupling reactions. While direct comparative data for this exact compound in the context of 2,5- vs. 2,6-regioisomers is not explicitly quantified in the literature, the foundational reactivity principles for polychlorinated pyridines are well-established and provide a robust class-level inference [1]. The presence of a methyl group at the 4-position is known to influence the relative reactivity of adjacent chlorine atoms, allowing for selective, sequential functionalization—a capability that is not present in symmetric or differently substituted analogs [2].

Cross-Coupling Chemoselectivity Pyridine Functionalization

Proven Synthetic Utility: 2,5-Dichloro-4-methylpyridine Delivers an 83% Yield in a Key Suzuki-Miyaura Coupling Step

The synthetic utility of 2,5-dichloro-4-methylpyridine is directly demonstrated by its successful application in a published synthetic route, where it serves as the electrophilic partner in a Suzuki-Miyaura cross-coupling reaction to yield 8-(5-chloro-4-methylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine [1]. The reported yield of 83% for this transformation quantifies its effectiveness as a building block for generating structurally complex pyridine derivatives.

Synthetic Chemistry Cross-Coupling Reaction Yield

Optimized Physical Properties for Handling and Storage: Solid State at Room Temperature vs. Liquid Regioisomers

The physical state of a compound significantly impacts its ease of handling, formulation, and storage stability in both R&D and manufacturing settings. 2,5-Dichloro-4-methylpyridine is described as a white to off-white crystalline solid at room temperature . This contrasts with the 3,5-dichloro-4-methylpyridine isomer, which is a liquid (or low-melting solid, melting point 49 °C) under similar conditions .

Physical Properties Material Handling Process Chemistry

Evidence-Backed Application Scenarios for 2,5-Dichloro-4-methylpyridine (CAS 886365-00-0)


Agrochemical Intermediate for Complex Pesticide Synthesis

The compound is a key intermediate in the synthesis of advanced agrochemicals, particularly novel herbicides and insecticides . Its defined 2,5-substitution pattern, as validated by its performance in cross-coupling reactions (83% yield), makes it a reliable starting material for building complex molecular architectures required for modern crop protection agents.

Pharmaceutical Building Block for Selective Functionalization

In medicinal chemistry, 2,5-dichloro-4-methylpyridine serves as a privileged scaffold for constructing libraries of drug-like molecules . The class-level evidence for its chemoselectivity in cross-coupling reactions enables medicinal chemists to rapidly explore structure-activity relationships (SAR) by sequentially functionalizing the 2- and 5-positions, a strategy that is more challenging with symmetric or less substituted analogs [1].

Material Science Precursor for Specialty Polymers and Ligands

The compound's dual halogenation pattern is valuable for the synthesis of specialty polymers, metal-organic frameworks (MOFs), or novel ligands for catalysis . The ability to perform sequential cross-couplings allows for the precise introduction of functional groups, enabling the fine-tuning of material properties or catalytic activity, a key advantage over less versatile building blocks.

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